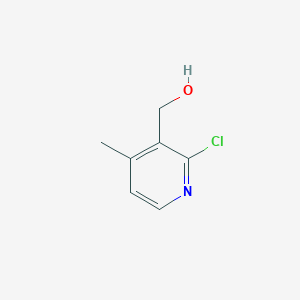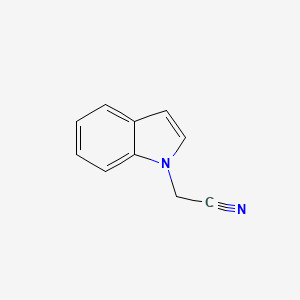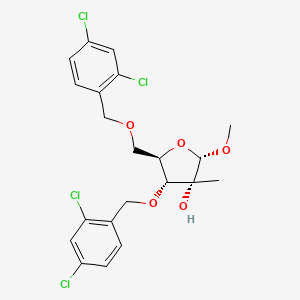
(2-Chloro-4-methylpyridin-3-yl)methanol
概要
説明
(2-Chloro-4-methylpyridin-3-yl)methanol is an organic compound with the molecular formula C(_7)H(_8)ClNO It is a derivative of pyridine, characterized by a chloro group at the second position, a methyl group at the fourth position, and a hydroxymethyl group at the third position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methylpyridin-3-yl)methanol typically involves the chlorination of 4-methylpyridine followed by a hydroxymethylation reaction. One common method includes:
Chlorination: 4-methylpyridine is reacted with a chlorinating agent such as thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)) to introduce the chloro group at the second position.
Hydroxymethylation: The resulting 2-chloro-4-methylpyridine is then subjected to a hydroxymethylation reaction using formaldehyde (HCHO) and a base like sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: The compound can be reduced to form (2-Chloro-4-methylpyridin-3-yl)methane using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN(_3)) or thiourea (NH(_2)CSNH(_2)) in polar solvents.
Major Products:
Oxidation: (2-Chloro-4-methylpyridin-3-yl)aldehyde or (2-Chloro-4-methylpyridin-3-yl)carboxylic acid.
Reduction: (2-Chloro-4-methylpyridin-3-yl)methane.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (2-Chloro-4-methylpyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (2-Chloro-4-methylpyridin-3-yl)methanol exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely based on the specific derivative or application being studied.
類似化合物との比較
(2-Chloro-4-pyridinyl)methanol: Similar structure but lacks the methyl group at the fourth position.
(4-Chloro-pyridin-2-yl)methanol: Similar structure but with the chloro and hydroxymethyl groups swapped.
Uniqueness: (2-Chloro-4-methylpyridin-3-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both chloro and hydroxymethyl groups on the pyridine ring provides a versatile platform for further chemical modifications, making it valuable in synthetic chemistry.
特性
IUPAC Name |
(2-chloro-4-methylpyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-3-9-7(8)6(5)4-10/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKJXQIITJQALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B3352199.png)


![6-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B3352223.png)



![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B3352237.png)

![Benzonitrile, 4-[(1-methyl-1H-imidazol-5-yl)carbonyl]-](/img/structure/B3352247.png)
![5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one](/img/structure/B3352251.png)
![1,4-Diethynyl-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B3352257.png)


